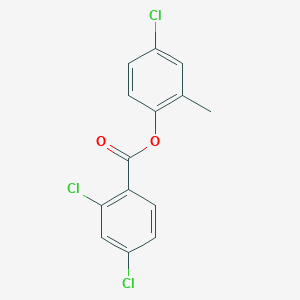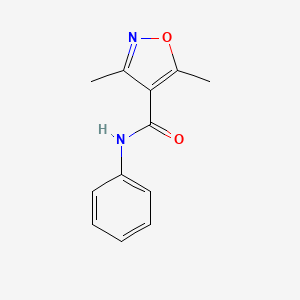![molecular formula C16H14F3NO2 B5525596 2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide" pertains to a class of organic molecules that feature both the phenoxy and acetamide functional groups. These molecules are of interest in various fields of chemistry and materials science due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions starting from basic aromatic compounds. For example, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides involves using 3-fluoro-4-cyanophenol as the primary compound. This process is characterized by reactions that establish the phenoxy and acetamide linkages through strategic functional group transformations (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as IR, 1H NMR, and elemental analysis. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups (Z. Zhong-cheng & Shu Wan-yin, 2002).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include acetylation, esterification, and ester interchange steps. These reactions are facilitated by various reagents and conditions, leading to high yields of the target molecules. The reaction mechanisms are influenced by the specific functional groups present on the starting materials and the intermediates formed during the synthesis process (Z. Zhong-cheng & Shu Wan-yin, 2002).
Applications De Recherche Scientifique
Photoreactions and Solvent Effects
Research has demonstrated the impact of solvents on the photoreactions of related compounds. For instance, flutamide, a compound with a similar structure, undergoes different photoreactions in acetonitrile and 2-propanol, highlighting the influence of solvents on the stability and reactivity of such compounds under UV light. This study suggests potential applications in understanding and optimizing photochemical processes for related compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Crystal Structure and Optical Properties
The crystal structure and optical properties of orcinolic derivatives, which are structurally related to the query compound, have been analyzed. Such studies are essential for developing new materials with specific optical characteristics, which can be used in sensors, indicators, and other applications requiring precise optical responses to chemical or physical changes (Wannalerse et al., 2022).
Chemoselective Acetylation
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, illustrates the compound's role in synthesizing intermediates for natural antimalarial drugs. This research highlights the compound's utility in the selective synthesis of pharmaceutical intermediates, showcasing its importance in drug development and synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents, signifies the compound's relevance in medicinal chemistry. Such research is crucial for discovering new therapeutic agents with improved efficacy and reduced side effects (Rani, Pal, Hegde, & Hashim, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-11-5-2-3-8-14(11)22-10-15(21)20-13-7-4-6-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVUWKFXWGBUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)


![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
